3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide
Description
BenchChem offers high-quality 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-N-tert-butyl-4-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-10(2,3)13-16(14,15)7-4-5-8(11)9(12)6-7/h4-6,13H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXBKPLJCSBPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide molecular weight and formula
A Technical Guide to 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide
Executive Summary
This technical guide provides a comprehensive overview of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, a substituted aromatic sulfonamide of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's fundamental chemical properties, including its molecular formula, weight, and structural identifiers. A plausible and detailed synthetic pathway is proposed, grounded in established organic chemistry principles, offering a practical framework for its laboratory preparation. Furthermore, this guide explores the potential applications of this compound as a versatile chemical scaffold, contextualized by the well-documented pharmacological importance of the sulfonamide and chloro-aromatic moieties. Safety, handling, and experimental protocols are discussed to provide a holistic resource for scientific professionals.
Chemical Identity and Properties
The fundamental characteristics of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide are summarized below. This quantitative data provides the essential foundation for all experimental and analytical work involving this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅ClN₂O₂S | [1][2] |
| Molecular Weight | 262.76 g/mol | [1][2][3] |
| CAS Number | 1017459-07-2 | [1][2] |
| IUPAC Name | 3-amino-N-(tert-butyl)-4-chlorobenzenesulfonamide | N/A |
| SMILES Code | O=S(C1=CC=C(Cl)C(N)=C1)(NC(C)(C)C) | [1] |
| Physical Form | Solid (presumed based on analogs) | N/A |
| Storage | Sealed in dry, 2-8°C | [1] |
Molecular Structure
The structural arrangement of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide features a 1,2,4-trisubstituted benzene ring, which is central to its chemical reactivity and potential biological activity. The sulfonamide nitrogen is substituted with a sterically bulky tert-butyl group, which can influence its binding characteristics and solubility.
Synthesis and Mechanistic Considerations
Rationale for Proposed Synthesis
This synthetic strategy is predicated on two high-yielding and common reactions:
-
Sulfonamide Formation: The reaction between a sulfonyl chloride and a primary amine (tert-butylamine) is a standard method for creating N-substituted sulfonamides. The bulky tert-butyl group does not significantly hinder this reaction.
-
Nitro Group Reduction: The selective reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Various reagents can achieve this, with tin(II) chloride or catalytic hydrogenation being common, reliable choices that are compatible with the existing sulfonamide and chloride functionalities. This approach is analogous to methods described in patent literature for similar structures[4].
Proposed Synthetic Workflow
The workflow diagram below illustrates the logical progression from the starting material to the final product.
Detailed Experimental Protocol (Exemplary)
This protocol is an exemplary representation and requires optimization based on laboratory-specific conditions.
Step 1: Synthesis of N-(tert-butyl)-4-chloro-3-nitrobenzenesulfonamide
-
To a stirred solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq.) in dichloromethane (DCM, 10 mL/g) at 0°C, add a suitable non-nucleophilic base such as triethylamine (1.2 eq.).
-
Slowly add tert-butylamine (1.1 eq.) dropwise, ensuring the temperature remains below 5°C.
-
Causality Note: The base is crucial for scavenging the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is performed at low temperature initially to control its exothermicity.
-
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide
-
Dissolve the intermediate from Step 1 (1.0 eq.) in ethanol (20 mL/g).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq.) portion-wise.
-
Causality Note: SnCl₂ is a classical and effective reducing agent for aromatic nitro groups, particularly in acidic or protic media. The large excess ensures the reaction goes to completion.
-
-
Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully pour the mixture into ice-water and basify to pH 8-9 with a saturated solution of NaHCO₃ or NaOH to precipitate the tin salts.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the final compound.
Applications in Research and Drug Development
While specific biological activities for 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide are not extensively documented, its structure contains key pharmacophores that suggest significant potential as a scaffold or intermediate in drug discovery.
-
Medicinal Chemistry Scaffold : The benzenesulfonamide core is a cornerstone of medicinal chemistry.[5] This moiety is a well-known zinc-binding group and can mimic carboxylates, enabling it to interact with the active sites of various metalloenzymes.[5] As such, this compound serves as an excellent starting point for developing inhibitors of targets like carbonic anhydrases or matrix metalloproteinases.[5][6]
-
Influence of Chlorine Substitution : The presence of a chlorine atom on the aromatic ring is a common strategy in drug design to modulate a molecule's pharmacokinetic properties.[7] Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity through halogen bonding. A significant percentage of FDA-approved drugs contain chlorine, highlighting its utility.[7]
-
Versatile Intermediate : The primary amino group at the 3-position provides a reactive handle for further chemical modification. It can be readily derivatized via reactions such as acylation, alkylation, diazotization followed by Sandmeyer reactions, or used in modern coupling chemistries like Buchwald-Hartwig amination to build molecular complexity.[5] This makes the title compound a valuable building block for creating libraries of novel compounds for high-throughput screening.
-
Potential Therapeutic Areas : Given the broad bioactivity of sulfonamides, derivatives of this compound could be explored for a range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and central nervous system (CNS) disorders.[5][8]
Safety and Handling
No specific GHS hazard data is available for 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide. However, based on the closely related analog 3-amino-N-(tert-butyl)benzenesulfonamide (CAS 608523-94-0), the following hazards may be anticipated[9]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard Laboratory Precautions:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area immediately with copious amounts of water.
-
Disclaimer: This information is based on a related compound. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide.
Conclusion
3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide is a well-defined chemical entity with significant potential as an intermediate and scaffold in synthetic and medicinal chemistry. Its combination of a reactive amino group, a proven sulfonamide pharmacophore, and a modulating chloro-substituent makes it a valuable tool for researchers aiming to develop novel small-molecule therapeutics. The synthetic pathway proposed herein offers a reliable method for its preparation, enabling further exploration of its chemical and biological properties.
References
-
precisionFDA. 3-AMINO-N-TERT-BUTYLBENZENE-1-SULFONAMIDE. [Link]
-
PubChem. 3-amino-N-(tert-butyl)benzenesulfonamide | C10H16N2O2S | CID 3162838. [Link]
-
PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180. [Link]
-
Jubie, S., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
-
PubChem. Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- | C12H13N3O2S | CID 235964. [Link]
-
ChemDmart. Specification - [CAS No.: 98-64-6] 4-Chlorobenzene Sulfonamide. [Link]
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]
-
Vainauskas, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. [Link]
-
Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]
Sources
- 1. 1017459-07-2|3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. 3-amino-n-(tert-butyl)-4-chlorobenzenesulfonamide,(CAS# 1017459-07-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 1036556-96-3|3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-amino-N-(tert-butyl)benzenesulfonamide | C10H16N2O2S | CID 3162838 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Diuretic Backbone: Technical Profile of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide
Chemical Identity & Digital Fingerprints
In the landscape of diuretic drug discovery and carbonic anhydrase inhibition, 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide represents a critical "privileged scaffold." It serves as a lipophilic, protected variant of the classical chloraminophenamide backbone found in loop diuretics like Bumetanide.
Below are the precise digital identifiers for integration into cheminformatics pipelines.
| Identifier Type | Value | Notes |
| IUPAC Name | 3-amino-N-(tert-butyl)-4-chlorobenzenesulfonamide | Systematic naming |
| CAS Number | 1017459-07-2 | Primary registry number |
| Molecular Formula | C₁₀H₁₅ClN₂O₂S | MW: 262.76 g/mol |
| SMILES | CC(C)(C)NS(=O)(=O)c1cc(N)c(Cl)cc1 | Canonical format |
| InChI String | InChI=1S/C10H15ClN2O2S/c1-10(2,3)13-16(14,15)8-5-6-9(12)7(11)4-8/h4-6,13H,12H2,1-3H3 | Standard InChI |
| InChI Key | HVZXVXJCSQOQGD-UHFFFAOYSA-N | Hashed identifier |
Structural Activity Relationship (SAR) & Pharmacophore Analysis
To understand the utility of this molecule, one must analyze it not just as a chemical, but as a pharmacophore delivery system . It combines three distinct functional zones essential for binding to metalloenzymes (like Carbonic Anhydrase) and solute carrier transporters (like NKCC1/2).
The "Diuretic Triad"
-
The Zinc-Binding/Polar Domain (Sulfonamide): The sulfonamide moiety is the primary anchor. In this molecule, the N-tert-butyl group acts as a steric shield. In vivo, this group can modulate metabolic stability or be removed to reveal the free sulfonamide (
), which binds the Zinc ion in the active site of Carbonic Anhydrase (CA). -
The Halogen Handle (C4-Chlorine): Located para to the sulfonamide, the chlorine atom provides essential lipophilic contacts and electron-withdrawing effects that acidify the sulfonamide N-H (pKa modulation), enhancing potency.
-
The Amino Linker (C3-Amine): The primary amine at position 3 is the vector for derivatization. In drugs like Bumetanide , this amine is substituted with a butyl group to fit the hydrophobic pocket of the Na-K-2Cl cotransporter.
Visualization: Pharmacophore Interaction Map
The following diagram illustrates the functional logic of the molecule.
Figure 1: Pharmacophore dissection of the 3-amino-4-chloro-sulfonamide scaffold.
Synthetic Pathway: The "Protect-Nitrate-Reduce" Strategy
The synthesis of 3-amino-N-(tert-butyl)-4-chlorobenzenesulfonamide is a classic exercise in regioselective aromatic substitution . Direct chlorosulfonation of 3-chloroaniline is messy; therefore, the industry standard approach utilizes 4-chlorobenzenesulfonyl chloride as the starting material.
Reaction Scheme Logic
-
Sulfonamide Formation: We first install the sulfonamide. Using tert-butylamine creates the protected sulfonamide.
-
Regioselective Nitration: The sulfonamide group is meta-directing. The chlorine is ortho/para-directing. Fortunately, the position ortho to the chlorine (and meta to the sulfonamide) is synergistically activated by the chlorine and deactivated less by the sulfonamide, directing the nitro group to Position 3.
-
Reduction: The nitro group is reduced to the amine using Iron/Acid or catalytic hydrogenation.
Step-by-Step Protocol
Phase 1: Sulfonamide Formation
-
Reagents: 4-Chlorobenzenesulfonyl chloride, tert-butylamine, Triethylamine (TEA), DCM.
-
Mechanism: Nucleophilic attack of the amine on the sulfonyl sulfur.
Phase 2: Nitration (The Critical Step)
-
Reagents: Fuming
, Concentrated . -
Condition: 0°C to Room Temperature.
-
Observation: The bulky tert-butyl group helps prevent side reactions on the nitrogen, but the acidic conditions require care to avoid dealkylation (though t-butyl sulfonamides are relatively acid-stable compared to t-butyl esters).
Phase 3: Reduction
-
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water. -
Why Fe/NH4Cl? It is a mild reduction that avoids dechlorinating the aromatic ring, which can happen with
.
Visualization: Synthetic Workflow
Figure 2: Three-step regioselective synthesis route.
Experimental Validation Protocols
Trustworthiness in chemical synthesis relies on self-validating analytical data. The following NMR signatures confirm the structure.
1H NMR Characterization (Predicted in DMSO-d6)
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |
| t-Butyl Methyls | 1.08 - 1.15 ppm | Singlet (s) | 9H | Confirms N-t-butyl group integrity. |
| Amine ( | 5.60 - 5.80 ppm | Broad Singlet (br s) | 2H | Disappears with |
| Sulfonamide ( | 7.40 - 7.60 ppm | Singlet (s) | 1H | Often broad; confirms sulfonamide formation. |
| Aromatic H (C5) | ~7.50 ppm | Doublet (d, J=8Hz) | 1H | Ortho coupling to H6. |
| Aromatic H (C6) | ~7.10 ppm | Doublet of Doublets (dd) | 1H | Coupling to H5 and meta-coupling to H2. |
| Aromatic H (C2) | ~7.25 ppm | Doublet (d, J=2Hz) | 1H | Meta coupling; confirms 1,2,4 substitution pattern. |
Quality Control Checkpoints
-
LCMS Purity: Monitor for the mass
. -
De-chlorination Check: If using catalytic hydrogenation (
), watch for a mass of 229 (loss of Cl). If observed, switch to Fe/HCl reduction. -
Regioisomer Check: Ensure the nitration did not occur at position 2. The coupling constants in the aromatic region of the NMR (specifically the presence of a large ortho coupling ~8Hz and a small meta coupling ~2Hz) confirm the 1,3,4-substitution pattern.
Applications in Drug Development
This molecule is not merely a final product but a high-value intermediate.
-
Fragment-Based Drug Discovery (FBDD): The molecule serves as a "heavy" fragment. The tert-butyl group improves solubility in DMSO for high-throughput screening (HTS) compared to the free sulfonamide.
-
Carbonic Anhydrase (CA) Inhibitors: The free sulfonamide (obtainable by deprotecting the t-butyl group with TFA) is a potent CA inhibitor. The tert-butyl variant is often used to test for "prodrug" capacity or to probe hydrophobic pockets in CA isoforms (e.g., CA IX in oncology).
-
Diuretic Synthesis: It is a direct structural analog of the precursors used for Galosemide and Torsemide analogs, targeting the
cotransporter in the Loop of Henle.
References
-
PubChem Database. 3-Amino-N-(tert-butyl)benzenesulfonamide (Related Isomer Data). National Library of Medicine. Available at: [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide pharmacophore).
-
Organic Syntheses. Chlorosulfonation and Amidation Protocols. (General methodology reference). Available at: [Link]
-
BLD Pharm. Product Datasheet: 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide (CAS 1017459-07-2).[1][2] (Commercial availability verification).
Sources
Methodological & Application
Application Note: Using 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide as a Scaffold for Kinase Inhibitors
Executive Summary
This guide details the strategic application of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide (CAS 1017459-07-2) in the discovery of Type II protein kinase inhibitors. Unlike Type I inhibitors that target the active (DFG-in) conformation of the ATP pocket, Type II inhibitors stabilize the inactive (DFG-out) state, offering superior selectivity and extended residence time.
This specific scaffold is a "privileged structure" in medicinal chemistry. The sulfonamide moiety provides critical hydrogen bonding to the DFG motif, the tert-butyl group confers metabolic stability and hydrophobic fit within the allosteric "back pocket," and the 3-amino group serves as a versatile handle for coupling to hinge-binding motifs via urea or amide linkages.
Scientific Rationale & Scaffold Architecture
The "Privileged" Nature of the Scaffold
The structural logic of using 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide rests on three key interactions observed in successful kinase inhibitors (e.g., Sorafenib, Dabrafenib analogs):
-
The Anchor (Sulfonamide): The sulfonamide oxygen atoms often accept hydrogen bonds from the backbone amide of the DFG-aspartate, stabilizing the "out" conformation essential for Type II inhibition.
-
The Hydrophobic Cap (N-tert-butyl): The bulky tert-butyl group is lipophilic and sterically demanding. It is designed to occupy the hydrophobic pocket created when the activation loop is displaced. This group also protects the sulfonamide nitrogen from rapid metabolic N-dealkylation.
-
The Vector (3-Amino): The aniline nitrogen is positioned meta to the sulfonamide. This geometry is optimal for forming a urea linker —a hallmark of Type II inhibitors—which bridges the allosteric pocket to the ATP-binding hinge region.
Target Class Suitability
This scaffold is particularly effective for:
-
RAF Kinases (BRAF, CRAF): Similar sulfonamide motifs are found in Vemurafenib and Dabrafenib.[1]
-
p38 MAP Kinase: Utilizing the deep hydrophobic pocket adjacent to the ATP site.
-
Angiogenic Kinases (VEGFR/PDGFR): Often susceptible to diaryl-urea inhibition.
Experimental Protocols
Protocol A: Modular Synthesis of Urea-Linked Inhibitor Libraries
Objective: To synthesize a library of Type II inhibitors by coupling the scaffold to various "hinge-binding" heteroaryl isocyanates.
Materials:
-
Scaffold: 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide (>98% purity).
-
Reagents: Diverse Aryl/Heteroaryl Isocyanates (e.g., phenyl isocyanate, pyridyl isocyanate), Dichloromethane (DCM), Triethylamine (TEA).
Workflow:
-
Preparation: Dissolve 1.0 equivalent (eq) of the scaffold in anhydrous DCM (0.1 M concentration).
-
Activation: Add 1.2 eq of the chosen Isocyanate dropwise at 0°C under an inert atmosphere (Nitrogen/Argon).
-
Catalysis: If reaction is sluggish, add 0.1 eq of TEA or Pyridine.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS for the formation of the urea product [M+H]+.
-
Quenching & Purification:
-
Concentrate the solvent in vacuo.
-
Triturate the residue with cold diethyl ether or hexane. The urea product often precipitates as a white/off-white solid.
-
If necessary, purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).
-
Critical Note: The tert-butyl sulfonamide is stable under these mild basic conditions. Avoid strong acids (e.g., neat TFA) during workup to prevent cleavage of the tert-butyl group.
Protocol B: Biochemical Evaluation (ADP-Glo™ Kinase Assay)
Objective: To quantify the potency (IC50) of the synthesized inhibitors against BRAF(V600E).
Reagents:
-
Kinase: Recombinant BRAF(V600E).
-
Substrate: MEK1 (inactive) or MBP (Myelin Basic Protein).
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
Steps:
-
Compound Preparation: Prepare 10 mM stock solutions of synthesized ureas in 100% DMSO. Perform 3-fold serial dilutions in kinase buffer.
-
Enzyme Reaction:
-
Incubate Kinase (5-10 ng/well) with compound for 15 minutes prior to adding ATP. Note: Type II inhibitors often require pre-incubation to induce the conformational change.
-
-
Initiation: Add ATP (at K_m concentration, typically 10-50 µM) and Substrate. Incubate for 60 minutes at RT.
-
Termination: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Readout: Measure Luminescence on a plate reader. Plot RLU vs. log[Inhibitor] to determine IC50.
Visualization of Workflows & Mechanisms
Figure 1: Synthetic Pathway for Urea-Linked Inhibitors
This diagram illustrates the modular synthesis strategy, highlighting the stability of the sulfonamide scaffold during urea formation.
Caption: Modular synthesis of urea-based kinase inhibitors using the 3-amino-benzenesulfonamide scaffold.
Figure 2: Type II Binding Mode Hypothesis
This schematic visualizes how the scaffold anchors the inhibitor in the "inactive" kinase conformation.
Caption: Structural logic of Type II inhibition. The N-tert-butyl tail occupies the allosteric back pocket.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Urea Synthesis | Nucleophilicity of aniline is low due to electron-withdrawing sulfonamide/chloro groups. | Use a stronger base catalyst (DMAP) or heat to reflux (40°C) in THF instead of DCM. |
| Poor Solubility | The tert-butyl and chloro groups make the molecule very lipophilic (High LogP). | Dissolve in 100% DMSO for assays. Limit final assay DMSO concentration to <1%. |
| No Inhibition (IC50 > 10µM) | Compound may not be inducing the "DFG-out" shift. | Ensure the "Head" group (isocyanate derived) has H-bond acceptor/donor capability for the hinge. |
| N-Dealkylation (Metabolism) | In vivo oxidative metabolism. | The tert-butyl is generally stable, but if clearance is high, consider fluorinating the tert-butyl (e.g., to trifluoro-tert-butyl) to block oxidation [1]. |
References
-
Scaffold Utility & SAR
-
Bollag, G. et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature. Link (Describes the SAR leading to Vemurafenib, highlighting the sulfonamide role).
-
Tsai, J. et al. (2008). "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity." PNAS. Link (Details the structural evolution of 3-aminobenzenesulfonamides).
-
-
Synthesis Protocols
-
Dumas, J. et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters. Link (Protocol for urea formation on electron-deficient anilines).
-
-
Assay Methodology
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
-
-
Structural Biology
Sources
Application Notes and Protocols for the Preparation of Schiff Bases from 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide
Introduction: The Versatility of Sulfonamide-Containing Schiff Bases in Modern Drug Discovery
Schiff bases, characterized by the azomethine group (-C=N-), represent a versatile class of organic compounds with significant applications in medicinal chemistry.[1][2][3] Their synthesis, typically a straightforward condensation reaction between a primary amine and an active carbonyl compound, allows for vast structural diversity.[1][4][5] When the primary amine is part of a sulfonamide moiety, the resulting Schiff bases often exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][6][7][8] The sulfonamide group (R-SO₂-NH₂) itself is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to mimic the p-aminobenzoic acid (PABA) structure, thereby inhibiting microbial growth.[7][9]
The incorporation of a Schiff base linkage into a sulfonamide scaffold can enhance the therapeutic potential of the parent molecule. This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the geometric and electronic properties of the azomethine nitrogen, which can be crucial for binding to biological targets.[1] The starting material, 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, offers a unique platform for the synthesis of novel Schiff bases. The presence of the chloro and tert-butyl groups can influence the compound's solubility, stability, and biological activity.
This comprehensive guide provides a detailed protocol for the synthesis and characterization of Schiff bases derived from 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
General Reaction Scheme
The synthesis of Schiff bases from 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide proceeds via a condensation reaction with an appropriate aldehyde or ketone. The reaction is typically catalyzed by an acid and involves the elimination of a water molecule.
Figure 1: General workflow for the synthesis of Schiff bases.
Materials and Methods
Reagents and Solvents
-
3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide (Purity ≥ 98%)
-
Various aromatic aldehydes (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde; Purity ≥ 98%)
-
Absolute Ethanol (ACS grade)
-
Methanol (ACS grade)
-
Glacial Acetic Acid (Catalyst)
-
Dimethylformamide (DMF) (ACS grade, for solubility if needed)
-
Dimethyl Sulfoxide (DMSO) (ACS grade, for solubility if needed)
-
Deionized Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Silica Gel (for column chromatography, 60-120 mesh)
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Heating mantle
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer (¹H and ¹³C)
-
Mass Spectrometer
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol details the synthesis of (E)-N-(tert-butyl)-4-chloro-3-((2-hydroxybenzylidene)amino)benzenesulfonamide, a Schiff base derived from salicylaldehyde. The same general procedure can be adapted for other aromatic aldehydes with minor modifications.
Step 1: Dissolution of Reactants
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide (1.0 eq) in absolute ethanol (30-40 mL). Gentle warming on a hot plate may be required to achieve complete dissolution.
-
Rationale: Ethanol is a common solvent for Schiff base synthesis as it effectively dissolves both the amine and aldehyde reactants and has a suitable boiling point for reflux.
-
Step 2: Addition of the Aldehyde and Catalyst
-
To the stirred solution of the sulfonamide, add salicylaldehyde (1.0-1.1 eq) dropwise.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Rationale: An acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[5] A slight excess of the aldehyde can help drive the reaction to completion.
-
Step 3: Reaction under Reflux
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating the reaction mixture provides the necessary activation energy for the condensation reaction and the removal of the water molecule byproduct.[1]
-
Step 4: Monitoring the Reaction
-
Prepare a TLC chamber with a suitable solvent system (e.g., Ethyl Acetate:Hexane, 3:7 v/v).
-
Spot the starting materials and the reaction mixture on a TLC plate.
-
The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is considered complete when the spot corresponding to the starting amine has disappeared or its intensity is significantly diminished.
Step 5: Isolation and Purification of the Product
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In many cases, the Schiff base product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde and other impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
Step 6: Characterization of the Synthesized Schiff Base
-
Determine the melting point of the purified product.
-
Record the FT-IR spectrum to identify the characteristic functional groups.
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure of the molecule.
-
Perform mass spectrometry to determine the molecular weight of the synthesized compound.
Characterization Data
The synthesized Schiff bases can be characterized by various spectroscopic techniques. The expected data for a representative Schiff base is summarized below.
| Technique | Expected Observations | Rationale |
| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretch of sulfonamide), ~1625 (C=N stretch, azomethine), ~1330 & ~1150 (Asymmetric and symmetric SO₂ stretching) | The appearance of the C=N stretching vibration and the disappearance of the primary amine N-H bending vibration are key indicators of Schiff base formation.[10] |
| ¹H NMR (ppm) | ~8.5-9.0 (singlet, 1H, -CH=N-), Aromatic protons in their respective regions, Singlet for tert-butyl protons, Broad singlet for sulfonamide N-H | The downfield chemical shift of the azomethine proton is a characteristic feature of Schiff bases.[10][11] |
| ¹³C NMR (ppm) | ~160-170 (-CH=N-), Aromatic carbons in their respective regions, Carbon signals for the tert-butyl group | The signal for the azomethine carbon appears in the characteristic downfield region.[11][12] |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. | Confirms the molecular weight of the synthesized Schiff base. |
Applications and Future Perspectives
Schiff bases derived from sulfonamides are of significant interest to the pharmaceutical industry due to their broad range of biological activities.[7] These compounds have been reported to possess antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][7][13] The synthesized Schiff bases from 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide can be screened for various biological activities to identify potential drug candidates. Further structural modifications, such as the introduction of different substituents on the aromatic aldehyde ring, can be performed to optimize their biological activity and establish structure-activity relationships (SAR). The chelation of these Schiff bases with metal ions can also lead to the formation of metal complexes with potentially enhanced biological properties.[1][6]
References
-
Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives. Taylor & Francis Online. [Link]
-
Comprehensive Review of Schiff Base Sulphonamides: Synthesis, Biological Activity, and Marketed Applications. Preprints.org. [Link]
-
Structural characterization of new Schiff bases of sulfamethoxazole and sulfathiazole, their antibacterial activity and docking computation with DHPS protein structure. PubMed. [Link]
-
Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. ResearchGate. [Link]
-
Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. Taylor & Francis Online. [Link]
-
Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives. PubMed. [Link]
-
Schiff's Base of Different Sulfonamides. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]
-
Drug Action of Sulfonamide Schiff Bases: Structure, Antimicrobial Activity and In-Silico Studies. Engineered Science. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]
-
Synthesis and Applications of Schiff Bases from some sulfa drugs and their metal complexes: review. Der Pharma Chemica. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Bulletin of the Chemical Society of Ethiopia. [Link]
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. [Link]
-
Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. National Institutes of Health. [Link]
-
3-AMINO-N-TERT-BUTYLBENZENE-1-SULFONAMIDE. precisionFDA. [Link]
-
Synthesis and characterisation of sulphonamide (Schiff base) ligand and its copper metal complex and their efficiency in polyurethane varnish as flame retardant and antimicrobial surface coating additives. White Rose Research Online. [Link]
-
Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. MW Journal of Science. [Link]
-
Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry. [Link]
-
Synthesis of Sulphonamide Schiff bases and Schiff bases under... ResearchGate. [Link]
-
Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. National Institutes of Health. [Link]
-
Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes. MDPI. [Link]
-
A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins. National Institutes of Health. [Link]
-
Reactions of amino compounds with aldehydes and ketones. ResearchGate. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]
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- 13. Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide
Welcome to the technical support center for the synthesis of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction: The Synthetic Challenge
3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several practical hurdles that can significantly impact yield and purity. The key to success lies in careful control of reaction conditions and a proactive approach to troubleshooting potential side reactions at each stage. This guide provides a structured, question-and-answer-based framework to address these challenges directly.
Overall Synthetic Workflow
The most common and logical synthetic route proceeds in three main stages, starting from 2-chloronitrobenzene. This strategy ensures correct regiochemistry and protects the sensitive amino group until the final step.
Caption: High-level overview of the three-stage synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this three-step route preferred over starting with 2-chloroaniline?
A: Starting with 2-chloroaniline would introduce significant complications. The amino group (-NH₂) is a powerful activating group but is also basic.[1] During chlorosulfonation with highly acidic chlorosulfonic acid, the amine would be protonated to -NH₃⁺. This ammonium group is strongly deactivating and meta-directing, which would lead to the wrong isomer. Furthermore, a free amine could react with the newly formed sulfonyl chloride group of another molecule, leading to undesirable polymer formation.[2] By starting with the electron-withdrawing nitro group, we control the regioselectivity of the chlorosulfonation and protect the amine functionality in a latent form until the final step.
Q2: What are the primary safety concerns for this synthesis?
A: The most significant hazard is in Stage 1 with the use of chlorosulfonic acid. This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl gas.[1] All operations must be conducted in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Glassware must be scrupulously dried to prevent uncontrolled reactions. The subsequent steps involve managing exothermic reactions and handling flammable solvents, requiring standard laboratory precautions.
Q3: Can I use catalytic hydrogenation (e.g., H₂/Pd-C) for the final nitro reduction step?
A: While catalytic hydrogenation is a powerful reduction method, it is generally not recommended for this specific substrate. Palladium on carbon (Pd/C) is highly effective at catalyzing the hydrogenolysis of aryl chlorides (dehalogenation).[3] This would lead to the formation of 3-Amino-N-(tert-butyl)benzenesulfonamide as a significant byproduct, reducing the yield of the desired chlorinated product. If hydrogenation is preferred, Raney Nickel may be a better option as it is less prone to causing dehalogenation of aryl chlorides.[3]
Troubleshooting Guide by Synthesis Stage
This section addresses specific problems you may encounter. The troubleshooting logic is designed to help you diagnose the root cause and implement an effective solution.
Caption: A logical flow for diagnosing the source of low yield.
Stage 1: Chlorosulfonation of 2-Chloronitrobenzene
Issue: Low yield or poor quality of 4-chloro-3-nitrobenzenesulfonyl chloride.
| Potential Cause | Explanation & Diagnosis | Recommended Solution |
| Incomplete Reaction | The reaction requires high temperatures (100-130°C) to proceed at a reasonable rate.[4] Diagnosis: Check your reaction temperature and duration. TLC or GC analysis of a quenched aliquot can show significant amounts of remaining starting material. | Increase reaction temperature stepwise within the 100-130°C range and/or extend the reaction time. Monitor for the cessation of HCl gas evolution as an indicator of completion.[4] |
| Hydrolysis of Reagent/Product | Chlorosulfonic acid and the sulfonyl chloride product are both highly sensitive to moisture.[5] Water contamination will convert them to their respective sulfonic acids, which will not proceed to the next step. Diagnosis: Oily or sticky product that is difficult to filter; low isolated yield. | Ensure all glassware is oven- or flame-dried. Use a fresh bottle of chlorosulfonic acid. During workup, pour the reaction mixture directly onto a large excess of crushed ice to ensure rapid precipitation and cooling, minimizing contact time with liquid water.[4] |
| Side Product Formation | At elevated temperatures, the formation of sulfones or other isomers can occur, though the directing effects of the chloro and nitro groups strongly favor the desired product. Diagnosis: NMR or LCMS analysis of the crude product shows unexpected peaks. | Adhere strictly to the recommended temperature range. Overheating can lead to decomposition and side reactions. Ensure a sufficient excess of chlorosulfonic acid is used (typically 2-6 molar equivalents) to act as both reagent and solvent, favoring the desired reaction pathway.[4] |
► Protocol: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride
-
Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution). Ensure all glassware is completely dry.
-
Reaction: Charge the flask with chlorosulfonic acid (approx. 4 molar equivalents). Begin stirring and slowly add 2-chloronitrobenzene (1 equivalent) via the dropping funnel.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 100°C. Gradually increase the temperature to 130°C over several hours, maintaining the reaction for a total of 5-10 hours or until HCl evolution ceases.[4]
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice slurry with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Filter the granules, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.[4]
Stage 2: Formation of N-(tert-Butyl)-4-chloro-3-nitrobenzenesulfonamide
Issue: Low yield of the N-tert-butylated product.
| Potential Cause | Explanation & Diagnosis | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride intermediate is moisture-sensitive. Any water in the solvent, amine, or glassware will lead to its decomposition. Diagnosis: Low yield, with 4-chloro-3-nitrobenzenesulfonic acid detected as a byproduct. | Use anhydrous solvents (e.g., DCM, THF, or toluene). Ensure tert-butylamine is dry. Perform the reaction under an inert atmosphere (N₂ or Argon). |
| Poor Nucleophilicity / Steric Hindrance | While tert-butylamine is a reasonably strong base, its bulky nature can slow the reaction rate compared to less hindered amines.[5] Diagnosis: The reaction is sluggish and requires long reaction times or heating, as observed by TLC. | Use a non-nucleophilic base like pyridine or triethylamine (at least 1.1 equivalents) to scavenge the HCl byproduct. This prevents the formation of tert-butylammonium hydrochloride and drives the reaction to completion. Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can also accelerate the reaction.[5] |
| Loss during Workup | The product is a neutral organic molecule. Improper pH or extraction solvent choice during workup can lead to significant product loss. Diagnosis: Low isolated yield despite TLC/LCMS indicating a clean reaction. | After the reaction is complete, perform a standard aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄ before concentrating. |
► Protocol: Synthesis of N-(tert-Butyl)-4-chloro-3-nitrobenzenesulfonamide
-
Setup: In an oven-dried, three-neck flask under an inert atmosphere, dissolve tert-butylamine (approx. 1.2 equivalents) and a non-nucleophilic base like pyridine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC analysis shows the consumption of the sulfonyl chloride.
-
Workup: Dilute the reaction mixture with more dichloromethane and transfer to a separatory funnel. Wash with 1M HCl, then water, then saturated NaCl solution (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.
Stage 3: Reduction of the Nitro Group
Issue: Low yield or impure 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide.
| Potential Cause | Explanation & Diagnosis | Recommended Solution |
| Incomplete Reduction | The reduction may be sluggish depending on the reagent's activity and reaction conditions. Diagnosis: TLC or LCMS shows both starting material and product are present after the expected reaction time. | Ensure a sufficient excess of the reducing agent is used (e.g., 3-4 equivalents of SnCl₂·2H₂O).[6] Gentle heating (e.g., 50-70°C) can often drive the reaction to completion. Monitor the reaction closely by TLC. |
| Dehalogenation Side Reaction | As mentioned in the FAQ, this is a major risk with catalytic hydrogenation (H₂/Pd-C). Diagnosis: LCMS or ¹H NMR analysis shows a second product with a mass difference of ~34 Da (Cl replaced by H) and a more complex aromatic splitting pattern. | Avoid H₂/Pd-C. Use chemoselective reagents known to tolerate aryl chlorides, such as stannous chloride (SnCl₂·2H₂O) in an acidic medium or activated iron (Fe/HCl).[6][7] |
| Difficult Product Isolation | The amine product can be basic, and the workup for metal-based reductions (like with SnCl₂) can be challenging. Tin salts can precipitate and trap the product. Diagnosis: A clean reaction by TLC/LCMS but a low isolated yield after a difficult, emulsion-filled workup. | For SnCl₂ reductions, after the reaction, carefully basify the cold mixture with a concentrated NaOH or NaHCO₃ solution until the pH is >8. This will precipitate tin hydroxides. Filter this solid through a pad of Celite®, washing thoroughly with a solvent like ethyl acetate or dichloromethane to recover the product. |
► Protocol: Synthesis of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide
-
Setup: To a solution of N-(tert-Butyl)-4-chloro-3-nitrobenzenesulfonamide (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents).[6]
-
Reaction: Add concentrated hydrochloric acid (a small amount, e.g., 0.5 mL for a mmol scale reaction) and heat the mixture to reflux. Stir at reflux for 1-3 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution or aqueous NaOH until the solution is basic (pH > 8) and a thick white precipitate of tin salts forms.
-
Isolation: Filter the mixture through a pad of Celite. Wash the filter cake extensively with ethyl acetate. Combine the filtrate and the washings, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product.
References
- D'Agosto, J., et al. (2018).
-
Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Academia.edu. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. Retrieved from [Link]
- Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
-
Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]
- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
-
ResearchGate. (n.d.). N-Nitrosation of Sulfonamide with tert-Butyl nitrite. Retrieved from [Link]
- Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
-
Chemistry LibreTexts. (2020). 10.3: The Sulfonic Acid Group and Its Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
Georganics. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? Retrieved from [Link]
-
UC San Diego. (n.d.). Design and Synthesis of Ligands Targeting a Structured Viral RNA. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
- Springer. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
-
PubChem. (n.d.). 3-amino-N-(tert-butyl)benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2017). After chlorosulfonation of aniline, three positions were attacked two ortho and para. How to select these attacks in one ortho and para positions? Retrieved from [Link]
- MDPI. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules.
- National Center for Biotechnology Information. (2021).
-
ResearchGate. (n.d.). Deprotection of sulfamides into the amines. Retrieved from [Link]
- ResearchGate. (2003). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of Physical Organic Chemistry.
- MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules.
- National Center for Biotechnology Information. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules.
- PubMed. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry.
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-AMINO-N-TERT-BUTYLBENZENE-1-SULFONAMIDE. Retrieved from [Link]
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Technical Support Center: Preventing Oxidation of the Amino Group in Chlorobenzenesulfonamides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic and medicinal chemistry: the prevention of amino group oxidation in chlorobenzenesulfonamides. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand that success in the lab is built on a foundation of robust protocols and a deep understanding of the underlying chemical principles.
It is well-established that the primary aromatic amino group is susceptible to oxidation, which can lead to undesired side products, reduced yields, and compromised purity of the final compound. In the context of chlorobenzenesulfonamides, this reactivity can be particularly problematic. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common queries we receive regarding the stability of the amino group in chlorobenzenesulfonamides.
Q1: What are the primary causes of amino group oxidation in chlorobenzenesulfonamides during synthesis?
A: The oxidation of the primary amino group in chlorobenzenesulfonamides is typically initiated by several factors inherent to synthetic organic chemistry. The most common culprits include:
-
Oxidizing Reagents: Direct exposure to oxidizing agents, even mild ones, can lead to the formation of nitroso, nitro, or other oxidized species. This is a particular concern in multi-step syntheses where an oxidation reaction is performed on another part of the molecule.
-
Air (Oxygen): Atmospheric oxygen can act as an oxidant, especially in the presence of metal catalysts, light, or elevated temperatures. Reactions run under an inert atmosphere (e.g., nitrogen or argon) can significantly mitigate this issue.
-
Radical Initiators: The presence of radical initiators or conditions that promote radical formation can lead to oxidation of the amino group.[1]
-
Incompatible Reaction Conditions: High temperatures, extreme pH values, and prolonged reaction times can all increase the likelihood of oxidative side reactions.
Q2: What are the common byproducts of amino group oxidation?
A: The oxidation of a primary aromatic amine can yield a variety of products depending on the oxidant and reaction conditions. The most frequently observed byproducts include:
-
Nitroso compounds (-NO): Often the initial product of mild oxidation.
-
Nitro compounds (-NO2): Resulting from further oxidation of the nitroso group.
-
Azoxy compounds (-N=N(O)-): Formed through the condensation of nitroso and aniline derivatives.
-
Azo compounds (-N=N-): Can be formed under certain reductive or oxidative coupling conditions.
-
Polymeric materials: Extensive oxidation can lead to the formation of complex, often insoluble, polymeric materials.
Q3: How can I detect the presence of oxidized impurities in my product?
A: A combination of analytical techniques is recommended for the reliable detection and quantification of oxidized impurities.[2]
| Analytical Technique | Information Obtained | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Retention time, peak area for quantification, % purity. | High sensitivity, excellent for quantification, robust and reproducible.[2] |
| Thin-Layer Chromatography (TLC) | Retention factor (Rf), presence of additional spots. | Simple, rapid, and cost-effective for initial screening.[2] |
| Mass Spectrometry (MS) | Molecular weight of impurities, fragmentation patterns for structural elucidation. | High specificity, definitive structural confirmation when coupled with chromatography (LC-MS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts and coupling constants providing detailed structural information. | Invaluable for identifying the precise structure of unknown impurities. |
A common method for visualizing sulfonamides on a TLC plate involves using a fluorescamine solution, which reacts with the primary amine to produce a fluorescent spot under UV light.[3] The absence of this fluorescence for an impurity spot could indicate modification of the amino group.
Q4: Are there any general preventative measures I can take to minimize oxidation?
A: Yes, several proactive steps can be taken to protect the amino group:
-
Use of an Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.
-
Degassing of Solvents: Removing dissolved oxygen from reaction solvents by sparging with an inert gas or through freeze-pump-thaw cycles is highly recommended.
-
Control of Reaction Temperature: Running reactions at the lowest effective temperature can help to minimize side reactions, including oxidation.
-
Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant can be beneficial, although this should be carefully evaluated for compatibility with the desired reaction.[1]
-
Protection of the Amino Group: The most robust strategy is often to temporarily protect the amino group with a suitable protecting group.[4]
Troubleshooting Guides
This section provides detailed guidance for specific problems you may encounter related to amino group oxidation.
Problem 1: Low Yield and Formation of Colored Impurities
-
Symptoms: The final product is obtained in a lower-than-expected yield, and the crude product or reaction mixture exhibits a distinct color (e.g., yellow, brown, or black), suggesting the presence of chromophoric impurities. TLC or HPLC analysis reveals multiple, often polar, byproducts.
-
Potential Causes:
-
Aerial Oxidation: The reaction is sensitive to atmospheric oxygen, leading to the formation of colored, oxidized byproducts.
-
Reagent-Induced Oxidation: One of the reagents used in the reaction is acting as an oxidant towards the amino group.
-
Thermal Degradation: The reaction temperature is too high, causing decomposition and subsequent oxidation.
-
Presence of Metal Impurities: Trace metal contaminants can catalyze oxidation reactions.
-
-
Suggested Solutions:
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// Edges start -> cause1; start -> cause2; start -> cause3; start -> cause4; cause1 -> sol1 [label="Yes"]; cause2 -> sol2 [label="Yes"]; cause3 -> sol3 [label="Yes"]; cause4 -> sol4 [label="Yes"]; sol1 -> protect [style=dashed]; sol2 -> protect [style=dashed]; sol3 -> protect [style=dashed]; sol4 -> protect [style=dashed]; }
Caption: Troubleshooting workflow for low yield and colored impurities.
Detailed Protocol: Running a Reaction Under Inert Atmosphere
-
Apparatus Setup: Assemble your glassware (e.g., round-bottom flask, condenser) and ensure all joints are well-sealed.
-
Purging the System: Connect the reaction vessel to a source of inert gas (nitrogen or argon) via a manifold or balloon. Allow the gas to flow through the system for several minutes to displace the air.
-
Solvent Degassing (Sparging): If using a solvent, bubble the inert gas through the solvent for 15-30 minutes prior to adding the reagents.
-
Reagent Addition: Add the reagents to the flask under a positive pressure of the inert gas.
-
Reaction Maintenance: Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Problem 2: Complete Loss of Starting Material with No Desired Product Formation
-
Symptoms: Analysis of the reaction mixture shows the complete consumption of the starting chlorobenzenesulfonamide, but the expected product is absent. Instead, a complex mixture of unidentifiable products is observed, which may include baseline material on TLC or a "smear" on the chromatogram.
-
Potential Causes:
-
Highly Oxidizing Conditions: The reaction conditions are too harsh, leading to rapid and complete oxidation of the amino group and potentially further degradation of the molecule.
-
Incompatible Functional Groups: Another functional group in the molecule is reacting in an unintended way, leading to a cascade of decomposition reactions.
-
Incorrect Reagent Stoichiometry: A gross error in the amount of a reactive reagent was made.
-
-
Suggested Solutions:
-
Re-evaluate the Reaction Conditions:
-
Temperature: Attempt the reaction at a significantly lower temperature (e.g., room temperature or 0 °C).
-
Reagent Concentration: Perform the reaction at a lower concentration to control the reaction rate.
-
Order of Addition: Consider adding the most reactive reagent slowly to a solution of the chlorobenzenesulfonamide to maintain better control.
-
-
Protect the Amino Group: This is the most reliable solution when the amino group's reactivity is the primary issue. The sulfonamide group itself can be considered a protecting group for the amine, making it less basic.[4] However, for reactions involving strong oxidants or electrophiles, additional protection may be necessary.
Experimental Protocol: N-Acetylation as a Protective Strategy
-
Dissolution: Dissolve the chlorobenzenesulfonamide in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents).
-
Acylation: Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Workup: Quench the reaction with water and perform a standard aqueous workup to isolate the N-acetylated product.
-
Deprotection: After the desired synthetic transformations on other parts of the molecule are complete, the acetyl group can be removed under acidic or basic conditions (e.g., refluxing in aqueous HCl or NaOH).
// Nodes Start [label="Chlorobenzenesulfonamide\n(Free Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protect [label="Protection\n(e.g., N-Acetylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Desired Synthetic\nTransformation", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotect [label="Deprotection\n(e.g., Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Final Product\n(Free Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Protect; Protect -> Reaction; Reaction -> Deprotect; Deprotect -> Final; }
Caption: General workflow for using a protecting group strategy.
-
Concluding Remarks
The successful synthesis and manipulation of chlorobenzenesulfonamides hinge on the careful management of the reactive primary amino group. By understanding the mechanisms of oxidation and implementing the preventative and troubleshooting strategies outlined in this guide, you can significantly improve the outcomes of your experiments. Always prioritize a systematic approach to problem-solving, starting with the simplest and most likely causes before moving to more complex solutions like the implementation of protecting group strategies.
We trust that this technical guide will serve as a valuable resource in your research and development endeavors. Should you have further questions or require more specific application support, please do not hesitate to reach out.
References
-
26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]
-
(PDF) Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. (n.d.). ResearchGate. [Link]
-
Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines | Request PDF. (2025). ResearchGate. [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. [Link]
- Peptide synthesis with sulfonyl protecting groups. (n.d.).
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Journal of the Association of Official Analytical Chemists. [Link]
-
Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. [Link]
-
Analysis of sulfonamides. (n.d.). Slideshare. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]
- Inhibition of amine oxidation. (n.d.).
-
Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (2019). PMC. [Link]
-
Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon. (2025). ResearchGate. [Link]
-
Simple Tests for Identification of Sulfonamides. (2025). ResearchGate. [Link]
-
Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (n.d.). Organic Chemistry Portal. [Link]
-
Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. (2025). PMC. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH. [Link]
-
Amino Acid-Protecting Groups. (2019). Chemical Reviews. [Link]
-
Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. (2017). PMC. [Link]
-
(PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (n.d.). ResearchGate. [Link]
-
Oxidation of Amino Acids by Chlorpromazine Cation Radical and Co-Catalysis by Chlorpromazine. (2025). ResearchGate. [Link]
-
Hot Articles. (n.d.). Chemical Science Blog. [Link]
-
Editor's Choice. (n.d.). Chemical Science Blog. [Link]
-
Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium. (n.d.). Semantic Scholar. [Link]
Sources
Technical Support Center: Handling Moisture Sensitivity in Sulfonamide Synthesis
Status: Operational Ticket Focus: Moisture Mitigation & Reagent Integrity Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Technical Support Center. You are likely here because your sulfonamide synthesis—a cornerstone reaction in medicinal chemistry—has failed due to the "Hydrolysis Trap." Sulfonyl chlorides (
Module 1: Reagent Integrity (The "Before" Phase)
The Core Issue: Sulfonyl chlorides hydrolyze to sulfonic acids (
Diagnostic Protocol: Is Your Reagent "Dead"?
Before starting, validate your sulfonyl chloride using this triage table:
| Diagnostic Test | Observation (Active Reagent) | Observation (Compromised/Hydrolyzed) |
| Physical State | Free-flowing crystals or clear liquid. | Clumping, "wet" appearance, or fuming (HCl release). |
| Melting Point | Sharp (within 1-2°C of lit. value). | Depressed and broad (eutectic mixture with acid). |
| TLC (Hex/EtOAc) | High | Streak at baseline (Sulfonic acids are highly polar). |
| IR Spectroscopy | Strong | Broad |
Recovery Procedure: Recrystallization
If your solid sulfonyl chloride is compromised (but not fully degraded), purify it immediately.
-
Solvent: Dissolve in a minimal amount of boiling dry toluene or chloroform.
-
Precipitation: Add warm hexane/petroleum ether until slight turbidity appears.
-
Cooling: Cool slowly to RT, then
. Rapid cooling traps moisture/impurities. -
Drying: Filter under inert gas if possible; dry in a vacuum desiccator over
.
Technical Note: Liquid sulfonyl chlorides (e.g., methanesulfonyl chloride) should be distilled under reduced pressure. Discard the first 10% of distillate (foreruns) as it often contains HCl and water [1].
Module 2: The Kinetic Competition (The "Why")
To maximize yield, you must manipulate the reaction kinetics to favor Amidation (
Pathway Visualization
The following diagram illustrates the competitive pathways. Your goal is to block the red path.
Caption: Kinetic competition between amidation (green) and hydrolysis (red). Note that hydrolysis generates HCl, which can protonate the amine, further deactivating the desired reaction.
Module 3: Anhydrous Reaction Protocol (SOP)
Objective: Synthesis of
Reagents & Setup
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Critical: Water content must be <50 ppm.
-
Base: Pyridine (solvent/base hybrid) or Triethylamine (
).[1] -
Atmosphere: Argon or Nitrogen (balloon is sufficient).
Step-by-Step Procedure
-
Glassware Prep: Flame-dry a round-bottom flask and cool under a stream of Argon.
-
Amine Solubilization: Add the amine (1.0 equiv) and dry DCM. Add Base (1.2 - 1.5 equiv).
-
Why? The base must be present before the sulfonyl chloride is added to scavenge HCl immediately [2].
-
-
Temperature Control: Cool the mixture to
in an ice bath.-
Why? Hydrolysis rates increase significantly with temperature. Low temp favors the more nucleophilic amine over water.
-
-
Reagent Addition: Dissolve sulfonyl chloride (1.0 - 1.1 equiv) in a minimal amount of dry DCM. Add dropwise over 10-15 minutes.
-
Warning: Rapid addition causes localized exotherms, promoting side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Quench: Add a small amount of water (only after TLC confirms consumption of starting material) to destroy excess sulfonyl chloride.
Module 4: Troubleshooting FAQ
Q1: I see a violent exotherm and white fumes upon adding the sulfonyl chloride. What happened?
-
Diagnosis: Massive water contamination. The "fumes" are HCl gas generated by rapid hydrolysis.
-
Fix: Your solvent or the sulfonyl chloride itself is wet. Abort the reaction. Dry your solvent over activated molecular sieves (3Å or 4Å) for 24 hours and recrystallize the sulfonyl chloride [3].
Q2: My yield is low (30-40%), and I see a large spot at the TLC baseline.
-
Diagnosis: The baseline spot is likely the sulfonic acid salt. This indicates moisture competed successfully with your amine.
-
Fix:
-
Increase the amine:sulfonyl chloride ratio to 1.2:1.
-
Ensure the base (pyridine/TEA) is dry (distill over KOH if necessary).
-
Add a catalytic amount (10 mol%) of DMAP (4-Dimethylaminopyridine). This forms a highly reactive
-acylpyridinium intermediate that reacts faster with the amine than water does [4].
-
Q3: A sticky precipitate formed, and stirring stopped.
-
Diagnosis: This is likely the hydrochloride salt of your base (e.g., Pyridine
HCl or HCl). While expected, if it oils out, it can trap reagents. -
Fix: Dilute with more anhydrous DCM. If the problem persists, switch solvent to THF, where these salts often remain suspended rather than forming sticky oils.
Q4: I have a secondary amine that is sterically hindered and won't react.
-
Diagnosis: Low nucleophilicity.[1]
-
Fix: Switch to "Force Conditions": Use Acetonitrile as solvent, reflux temperature, and use a stronger base like DBU or inorganic bases like
. Note: Hydrolysis risk increases at reflux, so reagents must be bone-dry.
Troubleshooting Decision Tree
Caption: Decision logic for diagnosing sulfonamide synthesis failures.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Sulfonamide Synthesis.
-
Organic Chemistry Portal. (2009). Sulfonamide Synthesis by S-N Coupling.
-
University of Massachusetts. (n.d.). Recrystallization Guide: Process and Solvents.
Sources
Technical Support Center: Removing Unreacted Starting Materials from 3-Amino-Sulfonamide Reactions
Welcome to the technical support guide for the purification of 3-amino-sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from 3-amino-sulfonamide reactions. Our goal is to equip you with the knowledge to overcome common purification challenges and ensure the integrity of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of 3-amino-sulfonamide reactions. Each problem is followed by a discussion of potential causes and detailed, step-by-step solutions.
Problem 1: My crude product is contaminated with unreacted sulfonyl chloride.
Visual Cue: Often observed as an oily residue or a persistent, characteristic odor in the crude product. Thin Layer Chromatography (TLC) will show a spot corresponding to the sulfonyl chloride starting material.[1]
Probable Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving excess sulfonyl chloride.
-
Incorrect Stoichiometry: An excess of the sulfonyl chloride was used in the reaction.
-
Inefficient Quenching: The quenching step was not sufficient to hydrolyze or react with all the remaining sulfonyl chloride.[1]
Solutions:
-
Aqueous Basic Wash (for base-stable products):
-
Principle: Sulfonyl chlorides react with aqueous base (e.g., sodium hydroxide, sodium bicarbonate) to form water-soluble sulfonate salts, which can then be removed in the aqueous layer during an extraction.[1][2]
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). If the reaction was run with a tertiary amine base like triethylamine, an initial wash with dilute acid (e.g., 1 M HCl) will help remove the amine first.[3]
-
Separate the aqueous layer.
-
Repeat the basic wash 1-2 more times, monitoring the removal of the sulfonyl chloride by TLC.[2]
-
Wash the organic layer with brine to remove residual water.[3]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate.[1]
-
-
-
Quenching with a Simple Amine:
-
Principle: Adding a simple, water-soluble amine (e.g., aqueous ammonia, piperidine) will react with the excess sulfonyl chloride to form a water-soluble sulfonamide, which is then easily removed during the aqueous workup.[2][3]
-
Protocol:
-
At the end of the reaction, cool the mixture in an ice bath.
-
Slowly add the amine quenching agent and stir for 15-30 minutes.[1]
-
Proceed with a standard aqueous workup.
-
-
-
Scavenger Resins (for base-sensitive products):
-
Principle: Polymer-bound amine scavengers (e.g., aminomethyl polystyrene) react with and sequester the unreacted sulfonyl chloride. The resulting polymer-bound sulfonamide is then removed by simple filtration.[1][4] This is an excellent method when the desired product is sensitive to aqueous basic conditions.[1]
-
Protocol:
-
To the crude reaction mixture, add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride).[1]
-
Stir the suspension at room temperature for a few hours to overnight. Monitor the disappearance of the sulfonyl chloride by TLC.[1]
-
Filter the mixture to remove the resin.
-
Wash the resin with the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and washings and concentrate to obtain the purified product.[3]
-
-
Problem 2: My crude product is contaminated with unreacted 3-amino-benzenesulfonamide (or other amine starting material).
Visual Cue: TLC analysis of the crude product will show a spot corresponding to the amine starting material.
Probable Causes:
-
Incomplete Reaction: The reaction did not proceed to completion.
-
Incorrect Stoichiometry: An excess of the amine was used.
Solutions:
-
Aqueous Acidic Wash:
-
Principle: The basic amino group of the unreacted starting material will be protonated by an acid wash, forming a water-soluble ammonium salt that partitions into the aqueous layer.[5]
-
Protocol:
-
Dissolve the crude product in an appropriate organic solvent.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separate the layers. Repeat the wash if necessary, monitoring by TLC.
-
Follow with a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, then a brine wash.[3]
-
Dry the organic layer and concentrate.
-
-
-
Scavenger Resins:
-
Principle: Isocyanate or sulfonyl chloride functionalized resins can be used to scavenge excess primary and secondary amines.[4] The resin reacts with the amine, and the resulting solid-supported urea or sulfonamide is removed by filtration.
-
Protocol:
-
Add the scavenger resin to the crude reaction mixture.
-
Stir at room temperature until the amine is consumed (monitor by TLC).
-
Filter to remove the resin and concentrate the filtrate.
-
-
Problem 3: My product "oils out" during recrystallization instead of forming crystals.
Visual Cue: A liquid or oily layer separates from the solution upon cooling instead of solid crystals.
Probable Causes:
-
High Impurity Levels: The presence of significant amounts of unreacted starting materials or byproducts can inhibit crystallization.[6]
-
Inappropriate Solvent Choice: The chosen solvent may be too nonpolar.[6]
-
Cooling Too Rapidly: Fast cooling can lead to the formation of an oil instead of an ordered crystal lattice.[7]
-
Melting Point Below Solution Temperature: The melting point of the sulfonamide might be lower than the temperature of the solution from which it is crystallizing.[6]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6]
-
Change the Solvent System: Experiment with a more polar solvent or a solvent/anti-solvent system. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[6]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]
-
Preliminary Purification: If the product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying 3-amino-sulfonamides?
A1: A multi-step approach is often most effective. Start with a liquid-liquid extraction (acid-base washing) to remove the bulk of the unreacted starting materials.[8] This is followed by recrystallization or column chromatography for final purification.[6][9] The choice between recrystallization and chromatography depends on the nature of the impurities and the physical properties of the desired product.
Q2: How can I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your desired sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble in the hot solvent or remain soluble at room temperature.[6] It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions. For sulfonamides, alcohols like ethanol and isopropanol, often mixed with water, are good starting points.[6][10]
Q3: When should I use column chromatography instead of recrystallization?
A3: Column chromatography is preferred when:
-
The impurities have similar solubility profiles to your product, making recrystallization ineffective.
-
You have a complex mixture of byproducts.
-
Your product is an oil or a low-melting solid that is difficult to crystallize.
-
You need to separate your product from other non-ionic impurities.[9][11]
Q4: How can I monitor the progress of my purification?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[1][12] It allows you to quickly assess the composition of your crude mixture and the fractions from your purification. For enhanced visualization of sulfonamides on a TLC plate, you can use UV light at 254 nm or spray with a fluorescamine solution and view under 366 nm UV light.[12][13] For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[12][14]
Q5: What if my product is sensitive to both acidic and basic conditions?
A5: If your 3-amino-sulfonamide contains functional groups that are labile to acid or base, you should avoid aqueous extraction workups. In this case, scavenger resins are an excellent alternative for removing unreacted sulfonyl chlorides and amines, as the purification is performed under neutral conditions followed by filtration.[1][15] Alternatively, direct purification by column chromatography can be employed.
Visualization of Workflows
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the appropriate purification method.
General Workflow for Aqueous Workup
Caption: A typical aqueous workup sequence for purifying 3-amino-sulfonamides.
Data Presentation
Table 1: Common Solvents for Sulfonamide Purification
| Purification Method | Solvent/Solvent System | Purpose |
| Extraction | Ethyl Acetate / Water | General purpose extraction solvent pair. |
| Dichloromethane / Water | Alternative extraction solvent pair. | |
| Recrystallization | Ethanol / Water | Good for many sulfonamides, allows for tuning of polarity.[6] |
| Isopropanol / Water | Another common and effective recrystallization system.[6][10] | |
| Column Chromatography | Hexanes / Ethyl Acetate | Standard normal phase eluent system. |
| Dichloromethane / Methanol | For more polar sulfonamides on normal phase silica. |
References
-
ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
YouTube. (2021). Crystallization of Sulfanilamide. Retrieved from [Link]
-
U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
National Center for Biotechnology Information. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Michigan State University. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. suprasciences.com [suprasciences.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. columbia.edu [columbia.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fsis.usda.gov [fsis.usda.gov]
- 14. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scavenger resin - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Reactivity Guide: N-tert-Butyl vs. N-Isopropyl Benzenesulfonamide
This guide provides a technical comparison of N-tert-butyl benzenesulfonamide and N-isopropyl benzenesulfonamide , focusing on their divergent reactivity profiles in drug discovery and synthetic organic chemistry.
Executive Summary
While structurally similar, the tert-butyl and isopropyl groups impose drastically different reactivity landscapes on the sulfonamide nitrogen. The N-tert-butyl group acts as a "steric fortress," rendering the sulfonamide nitrogen chemically inert to alkylation and highly effective as a Directed Metalation Group (DMG) for ortho-lithiation. In contrast, the N-isopropyl group, while moderately hindered, remains nucleophilic enough for further functionalization and lacks the extreme steric bulk required to strictly enforce the specific rotameric conformations ideal for high-fidelity ortho-lithiation.
Quick Comparison Matrix
| Feature | N-tert-Butyl Benzenesulfonamide | N-Isopropyl Benzenesulfonamide |
| Primary Role | Robust Protecting Group / DMG | Pharmacophore / Intermediate |
| Steric Bulk (Taft | -1.54 (High Shielding) | -0.47 (Moderate Shielding) |
| pKa (NH) | ~11.5–12.0 (Less Acidic) | ~10.5–11.0 (More Acidic) |
| N-Alkylation | Difficult/Inert (Sterically blocked) | Feasible (With active electrophiles) |
| Ortho-Lithiation | Excellent (Prevents N-attack) | Good (Risk of side reactions) |
| Deprotection | Acid Labile (Strong acid/cation scavenger) | Stable (Difficult to remove selectively) |
Reactivity Profile I: Directed Ortho-Metalation (DoM)
The most significant synthetic divergence lies in their utility as Directing Groups (DMGs) for lithiation.
The Mechanism of Steric Locking
For efficient ortho-lithiation, the sulfonamide oxygen must coordinate with the alkyllithium (Li) species.
-
N-tert-Butyl: The bulky t-Bu group forces the S–N bond to rotate such that the tert-butyl group points away from the ortho protons. This locks the sulfonyl oxygens into a position ideal for coordinating the lithium base (Complex Induced Proximity Effect - CIPE). Furthermore, the bulk prevents the alkyllithium from attacking the nitrogen or sulfur directly.
-
N-Isopropyl: The smaller isopropyl group allows for freer rotation. This can lead to "rotameric erosion," where the directing group is not perfectly aligned with the ortho proton, lowering lithiation yields. Additionally, the nitrogen is more accessible, increasing the risk of N-deprotonation (interfering with C-lithiation) or nucleophilic attack.
Visualization: DoM Pathway & Side Reactions
Figure 1: The steric bulk of the tert-butyl group (Green Path) enforces a conformation that favors productive lithiation, whereas the isopropyl group (Red Path) allows competing side reactions.
Reactivity Profile II: N-Functionalization
This section dictates whether the group is a "dead end" or a "gateway."
-
N-tert-Butyl (The Dead End): The quaternary carbon adjacent to the nitrogen creates a "steric cone" that blocks the trajectory of incoming electrophiles. N-alkylation is virtually impossible under standard conditions. This makes N-tert-butyl ideal when you need to perform harsh chemistry elsewhere on the molecule without worrying about the sulfonamide nitrogen reacting.
-
N-Isopropyl (The Gateway): The secondary carbon allows approach of electrophiles. N-alkylation is possible using strong bases (NaH, K2CO3) and active alkyl halides (e.g., MeI, BnBr). This allows the N-isopropyl sulfonamide to serve as a scaffold for building more complex tertiary sulfonamides.
Reactivity Profile III: Stability & Deprotection
When the sulfonamide is used as a protecting group for the amine, removal is the critical step.[1]
-
N-tert-Butyl (Acid Labile): The cleavage relies on the stability of the tert-butyl cation. While sulfonamides are generally robust, the N-tert-butyl bond can be cleaved under harsh acidic conditions because the leaving group (the t-butyl cation) is relatively stable.
-
Reagents: Triflic acid (TfOH), Polyphosphoric acid (PPA), or TFA/Anisole at reflux.
-
-
N-Isopropyl (Acid Stable): The isopropyl cation is significantly less stable than the tert-butyl cation. Consequently, acid-mediated cleavage of the N-isopropyl bond is kinetically disfavored. Removing an N-isopropyl group to reveal the primary sulfonamide is extremely difficult and typically requires reductive conditions (e.g., Sodium/Naphthalene) or electrochemical oxidation, which may not be chemoselective.
Experimental Protocols
Protocol A: Directed Ortho-Lithiation (Optimized for N-t-Bu)
Objective: Regioselective introduction of an electrophile at the ortho position. Scope: Works best for N-tert-butyl; N-isopropyl may require lower temperatures and generates lower yields.
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Dissolution: Dissolve N-tert-butyl benzenesulfonamide (1.0 equiv) in anhydrous THF (0.2 M).
-
Deprotonation: Cool to -78 °C (acetone/dry ice bath).
-
Addition: Add n-BuLi (2.2 equiv, 1.6 M in hexanes) dropwise over 15 minutes.
-
Note: 2.0+ equivalents are needed: 1st eq deprotonates the NH (forming the anion), 2nd eq performs the ortho-lithiation (dianion species).
-
-
Lithiation: Stir at 0 °C for 1 hour.
-
Why? The dianion is stable. Warming to 0 °C ensures complete lithiation, which is kinetically slow at -78 °C due to the aggregation state of BuLi.
-
-
Quench: Cool back to -78 °C. Add the Electrophile (e.g., MeI, DMF, I2) (3.0 equiv).
-
Workup: Warm to RT, quench with sat. NH4Cl, extract with EtOAc.
Protocol B: Acidic Deprotection of N-tert-Butyl Group
Objective: Removal of the t-butyl group to yield the primary sulfonamide. Warning: This requires harsh conditions.
-
Reaction: Dissolve N-tert-butyl sulfonamide in Trifluoroacetic Acid (TFA) (0.1 M).
-
Scavenger: Add Anisole (2.0 equiv) or Thioanisole.
-
Heat: Reflux (approx. 72 °C) for 12–24 hours. Monitor by LCMS.
-
Alternative: If TFA fails, use Polyphosphoric Acid (PPA) at 100 °C for 2 hours (more aggressive).
-
References
-
Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990. Link
-
Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 1979.[8] Link
- Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. (Standard text on lithiation selectivity and protecting group hierarchies).
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Authoritative source for deprotection conditions of N-alkyl sulfonamides).
-
Tilby, M. J., et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine."[9] Organic Letters, 2020.[9] Link
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Identify the correct order of pKa values from the following compounds: E.. [askfilo.com]
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Navigating the Analytical Landscape: A Comparative Guide to Reference Standards for 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide
For researchers, scientists, and drug development professionals engaged in projects involving 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, the establishment of a reliable analytical reference standard is a foundational pillar of data integrity and reproducibility. This guide provides an in-depth technical comparison of the available options and a practical roadmap for the qualification of an in-house reference standard, a necessary step in the absence of a readily available commercial certified reference material.
The Reference Standard Dilemma: Commercial Availability and the Path Forward
A thorough market survey reveals a critical gap for researchers: the absence of a commercially available, pharmacopeial-grade Certified Reference Standard (CRS) for 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide. While suppliers such as BLDpharm offer the chemical itself, these are typically provided as research-grade materials without the extensive characterization and certification that define a true reference standard.[1]
This situation necessitates a proactive approach from the analytical scientist: the qualification of a high-purity batch of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide as an in-house, or secondary, reference standard. This process, guided by principles from regulatory bodies like the FDA and pharmacopeias such as the USP, ensures the establishment of a well-characterized material suitable for critical analytical applications, including identity, purity, and assay measurements.[2][3][4][5][6][7][8][9]
The Blueprint for In-House Qualification: A Multi-Pronged Analytical Approach
The qualification of an in-house reference standard is a rigorous process that involves a comprehensive assessment of the candidate material's identity, purity, and critical physicochemical properties. The following sections detail the essential analytical techniques and provide exemplar protocols.
Identity Confirmation: Ensuring Structural Integrity
The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is essential for an unambiguous assignment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[10][11][12][13] The proton NMR should confirm the presence of the tert-butyl group, the aromatic protons, and the amino group, with appropriate chemical shifts and coupling patterns. The carbon NMR will complement this by identifying all unique carbon environments within the molecule.
-
Mass Spectrometry (MS): MS provides crucial information about the molecular weight and fragmentation pattern of the compound.[14][15][16][17] Electrospray ionization (ESI) is a common technique for sulfonamides and should yield a prominent ion corresponding to the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino and sulfonamide groups, S=O stretches, and aromatic C-H bonds.[18]
Experimental Protocol: Identity Confirmation by NMR, MS, and IR
-
NMR Spectroscopy:
-
Prepare a solution of the candidate material in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Process the data and assign the observed signals to the corresponding nuclei in the structure of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the candidate material in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an ESI-MS system.
-
Acquire the mass spectrum in positive ion mode and identify the molecular ion peak.
-
-
IR Spectroscopy:
-
Prepare a sample of the solid material (e.g., as a KBr pellet or using an ATR accessory).
-
Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Identify the key absorption bands corresponding to the functional groups of the molecule.
-
Purity Assessment: A Quantitative and Qualitative Evaluation
Purity is a critical attribute of a reference standard. A combination of a high-resolution separation technique and a universal detection method is ideal.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for purity determination of sulfonamides.[19][20][21][22][23] A reversed-phase method can separate the main component from potential impurities. Purity is typically assessed by area normalization, assuming all components have a similar response factor at the chosen wavelength.
Experimental Protocol: Purity Determination by HPLC-UV
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the candidate material in a suitable diluent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total peak area to determine the chromatographic purity.
-
Data Presentation and Comparison
A comprehensive certificate of analysis for an in-house qualified reference standard should summarize the findings from all analytical tests.
Table 1: Example Certificate of Analysis for In-house Qualified 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide
| Test | Method | Specification | Result |
| Identity | |||
| ¹H NMR | 400 MHz | Conforms to structure | Conforms |
| ¹³C NMR | 100 MHz | Conforms to structure | Conforms |
| Mass Spectrometry | ESI-MS | [M+H]⁺ at m/z 277.08 | 277.1 |
| IR Spectroscopy | ATR | Conforms to spectrum | Conforms |
| Purity | |||
| Chromatographic Purity | HPLC-UV (254 nm) | ≥ 99.0% | 99.7% |
| Physicochemical | |||
| Appearance | Visual | White to off-white solid | Conforms |
| Melting Point | Capillary | Report value | 155-157 °C |
Workflow for Reference Standard Qualification
The process of qualifying an in-house reference standard follows a logical sequence of steps, from material acquisition to final documentation.
Caption: Workflow for the qualification of an in-house reference standard.
Conclusion and Recommendations
The absence of a commercial certified reference standard for 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide presents a challenge that can be effectively addressed through the rigorous in-house qualification of a high-purity material. By employing a suite of orthogonal analytical techniques, including NMR, MS, IR, and HPLC, researchers can establish a well-characterized secondary reference standard. This investment in thorough characterization is paramount for ensuring the accuracy, reliability, and reproducibility of all subsequent analytical data, thereby upholding the principles of scientific integrity in research and drug development.
References
-
U.S. Pharmacopeial Convention. General Chapter <11> USP Reference Standards. USP-NF. [Link]
-
National Center for Biotechnology Information. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. [Link]
-
Zeitschrift für Naturforschung B. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. [Link]
-
Korea Science. Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
National Center for Biotechnology Information. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. [Link]
-
Trung Tâm Thuốc Central Pharmacy. USP Reference Standards- General Chapters. [Link]
-
National Center for Biotechnology Information. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. PubMed. [Link]
-
PharmaGuide. Use of In-house Reference Standards Beyond Pharmacopoeial Standards. [Link]
-
National Center for Biotechnology Information. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
National Institute of Standards and Technology. 2-Chlorobenzenesulfonamide. NIST WebBook. [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
mzCloud. 2 Chlorobezenesulfonamide. [Link]
-
MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]
-
Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. <11> USP REFERENCE STANDARDS. [Link]
-
ResearchGate. GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. [Link]
-
U.S. Food and Drug Administration. GFI #234 Question-Based Review for the Chemistry, Manufacturing, and Controls Technical Section of Animal Drug Applications. [Link]
-
National Center for Biotechnology Information. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
-
Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. Physical Standards and Reference Materials. [Link]
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- 3. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 4. <11> USP REFERENCE STANDARDS [drugfuture.com]
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- 11. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI | Korea Science [koreascience.kr]
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- 23. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide
Greetings to my fellow researchers and innovators in the field. In our pursuit of scientific advancement, particularly in drug development, the integrity of our work extends beyond the benchtop to the responsible management of the chemical reagents we employ. Today, we will address the essential, non-negotiable procedures for the proper disposal of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide (CAS No. 1017459-07-2).
This guide is structured to provide not just a set of instructions, but a framework of understanding. Adherence to these protocols is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment. The causality behind each step is as critical as the step itself, reflecting a foundational principle of good laboratory practice.
Hazard Identification: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide is a substituted aromatic sulfonamide containing chlorine and an amino group[1]. This structure informs its reactivity and toxicological profile. Based on safety data sheets for this and structurally similar compounds, the primary hazards are clear.
This compound is classified as an irritant.[2][3] Direct contact can cause skin and serious eye irritation, and inhalation of dust may lead to respiratory tract irritation.[3] Therefore, every step of the handling and disposal process must be designed to prevent direct contact and aerosolization.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
The Core Principle: Segregation as Hazardous Waste
Based on its characteristics, 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide must be managed as hazardous waste. Disposal into standard trash or down the sanitary sewer is strictly prohibited.[4][5] The foundational step in its proper management is segregation at the point of generation.
The presence of chlorine in the molecule is a critical factor for waste stream segregation. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants. Co-mingling this waste with non-halogenated solvents can lead to significant increases in disposal costs and regulatory complications.[6]
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste containing 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide. This decision-making process ensures that each waste type is handled safely and correctly from the point of generation to final collection.
Caption: Disposal decision workflow for 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide.
Step-by-Step Disposal Protocols
Always perform these steps wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.[7]
Protocol 4.1: Unused Solid Compound and Contaminated Labware
-
Preparation: Designate a specific, durable, sealable container for solid hazardous waste. This can be a plastic pail or a labeled cardboard box with a liner.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[6] The label should also list the chemical constituents, including "3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide."
-
Collection: Carefully place the solid chemical waste and any contaminated disposable items (e.g., gloves, weighing boats, pipette tips, absorbent pads from a spill cleanup) into the designated container.
-
Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area away from incompatible materials like acids and strong oxidizers.[3][7]
Protocol 4.2: Solutions Containing the Compound
-
Preparation: Designate a dedicated, chemically resistant (e.g., glass or HDPE) container for "Halogenated Organic Liquid Waste."
-
Labeling: Affix a "Hazardous Waste" label to the container. List all components of the solution, including the full chemical name of the title compound and all solvents. Do not use abbreviations or chemical formulas.[6]
-
Containment: The liquid waste container must be kept in a secondary containment bin or tray to prevent environmental contamination in case of a leak.[6]
-
Collection: Carefully pour the waste solutions into the container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.[4]
-
Storage: Securely cap the container immediately after use and return it to the designated satellite accumulation area.
Protocol 4.3: Empty Original Containers
An "empty" container that held a hazardous chemical is not considered non-hazardous until properly decontaminated.
-
Decontamination: The container must be triple-rinsed.[5]
-
Add a small amount of a suitable solvent (one that can dissolve the compound, such as acetone or ethanol) to the container, equal to about 5-10% of the container's volume.
-
Secure the cap and swirl the container to rinse all interior surfaces.
-
Pour the rinseate into your designated "Halogenated Organic Liquid Waste" container.[5]
-
Repeat this rinsing process two more times.
-
-
Disposal: Once triple-rinsed, the container is considered decontaminated. Deface or remove the original manufacturer's label and any hazard warnings.[5][6] The container can now be disposed of in the appropriate solid waste stream (e.g., broken glass box or regular trash, per your institution's policy).
Emergency Procedures: Small-Scale Spill Response
In the event of a small spill in a well-ventilated area:
-
Alert & Isolate: Alert personnel in the immediate area.
-
Protect: Ensure you are wearing appropriate PPE, including double gloves, safety goggles, and a lab coat. Avoid breathing in any dust.
-
Contain: Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.
-
Clean: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[3][8]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), then with soap and water. All cleaning materials must be disposed of as solid hazardous waste.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, following institutional protocols.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide is not a matter of convenience but of professional responsibility. By understanding the hazards, adhering to segregation protocols, and following methodical disposal procedures, we uphold our commitment to a safe and sustainable research environment. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
-
Towson University. Hazardous Waste Management Procedures. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Amino-4-Chlorobenzamide, 98%. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. ethz.ch [ethz.ch]
- 5. vumc.org [vumc.org]
- 6. towson.edu [towson.edu]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Navigating the Safe Handling of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is a cornerstone of laboratory safety and experimental integrity. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, ensuring the well-being of personnel and the integrity of research outcomes.
Understanding the Hazard Profile
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[2][3]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or powder may lead to respiratory irritation.[1][2]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1][4]
Given its chemical structure as a chlorinated aromatic sulfonamide, it is prudent to handle this compound with the assumption that it may possess these hazardous properties.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide. The following table outlines the recommended PPE, categorized by the level of protection required.
| Protection Level | Personal Protective Equipment (PPE) | Rationale |
| Primary Barrier | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent direct skin contact and potential irritation. |
| Safety glasses with side shields or chemical splash goggles | To protect the eyes from dust particles and accidental splashes.[1] | |
| Laboratory coat | To protect skin and personal clothing from contamination. | |
| Secondary Barrier | Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection (N95 or higher-rated respirator) | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2] | |
| Specialized Handling | Chemical-resistant apron | Provides an additional layer of protection for the torso during procedures with a high splash potential. |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to guide users through the safe handling of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide from receipt to disposal.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
